Pazinaclone
Overview
Description
Pazinaclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. It shares pharmacological properties with benzodiazepines, including sedative and anxiolytic effects, but with fewer amnestic effects. At low doses, it acts as a relatively selective anxiolytic, with sedative effects becoming prominent only at higher doses .
Preparation Methods
The synthesis of Pazinaclone involves several key steps. Initially, 2-amino-7-chloro-1,8-naphthyridine reacts with phthalic anhydride to form the corresponding phthalimide. Selective reduction of one of the imide carbonyl groups converts it to an aldehyde. This intermediate undergoes condensation with tert-butyl (triphenylphosphoranylidene)acetate to yield the Wittig product. The carboxylic acid is then treated with diethyl cyanophosphonate to form an activated acid cyanide, which reacts with 1,4-dioxa-8-azaspiro[4.5]decane to produce this compound .
Chemical Reactions Analysis
Pazinaclone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Selective reduction of imide carbonyl groups is a crucial step in its synthesis.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of cyclopyrrolone derivatives.
Biology: Pazinaclone’s interaction with GABA A benzodiazepine receptors makes it a valuable tool for studying receptor pharmacology.
Medicine: Its anxiolytic and sedative properties have been explored for treating anxiety disorders and related conditions.
Industry: This compound’s synthesis and derivatives are of interest for developing new pharmaceuticals with improved efficacy and safety profiles
Mechanism of Action
Pazinaclone exerts its sedative and anxiolytic effects by acting as a partial agonist at GABA A benzodiazepine receptors. It is more subtype-selective than most benzodiazepines, which contributes to its unique pharmacological profile. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and producing its calming effects .
Comparison with Similar Compounds
Pazinaclone is part of the cyclopyrrolone family, which includes other compounds such as zopiclone and eszopiclone. Compared to these, this compound has a similar pharmacological profile but with fewer amnestic effects. It is also more subtype-selective at GABA A benzodiazepine receptors, which may contribute to its unique therapeutic properties .
Similar Compounds
- Zopiclone
- Eszopiclone
- Pagoclone
- PD172938 (a related isoindolinone with different pharmacological properties) .
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGKFACWOCLTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869388 | |
Record name | Pazinaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103255-66-9, 147724-27-4, 147724-30-9 | |
Record name | Pazinaclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazinaclone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazinaclone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Pazinaclone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazinaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAZINACLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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